Perillartine

Description

Properties

IUPAC Name |

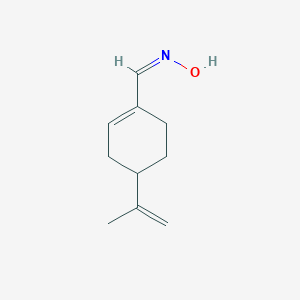

(NE)-N-[(4-prop-1-en-2-ylcyclohexen-1-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(2)10-5-3-9(4-6-10)7-11-12/h3,7,10,12H,1,4-6H2,2H3/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOJIVIDDFTHGB-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(=CC1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C1CCC(=CC1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701014887 | |

| Record name | 1-Cyclohexene-1-carboxaldehyde, 4-isopropenyl-, anti-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Perilla sugar | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

30950-27-7, 138-91-0, 30674-09-0 | |

| Record name | Perillartine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30950-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perillartine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peryllartine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030950277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC151796 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PERILLALDEHYDE, OXIME | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)-, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)-, oxime, [C(E)]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Cyclohexene-1-carboxaldehyde, 4-isopropenyl-, anti-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropenylcyclohex-1-enecarbaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-4-(1-methylvinyl)cyclohexene-1-carbaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERILLARTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46S302515I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perilla sugar | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

102 °C | |

| Record name | Perilla sugar | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Perillartine from Perilla frutescens: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the high-intensity sweetener perillartine, derived from its natural source, Perilla frutescens. This guide provides a comprehensive overview of its chemical properties, extraction, synthesis, sensory evaluation, and toxicological profile, tailored for professionals in research and drug development.

This compound, a potent semi-synthetic sweetener, is derived from perillaldehyde, a major constituent of the essential oil of Perilla frutescens.[1] With a sweetness intensity approximately 2000 times that of sucrose, this compound presents a significant area of interest for the development of non-caloric sweetening agents.[1] This technical guide consolidates key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to support further research and development.

Quantitative Data Summary

A clear understanding of the quantitative aspects of this compound and its precursor is essential for any application. The following tables summarize the concentration of perillaldehyde in Perilla frutescens, the comparative sweetness intensity of this compound, and its acute toxicity.

| Plant Part | Chemotype/Variety | Perillaldehyde Content (% of Essential Oil) | Reference |

| Leaves | Not Specified | 62.13% | [2] |

| Leaves | P. frutescens var. acuta | 14.2-15.1% | [1] |

Table 1: Concentration of Perillaldehyde in Perilla frutescens.

| Sweetener | Sweetness Intensity (relative to Sucrose) | Reference |

| This compound | ~2000x | [1] |

| Sucrose | 1x | - |

Table 2: Sweetness Intensity of this compound.

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Rat | Oral | 2500 | [3][4][5][6] |

Table 3: Acute Toxicity (LD50) of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines key experimental protocols for the extraction of perillaldehyde, its conversion to this compound, and the sensory evaluation of the final product.

Extraction and Purification of Perillaldehyde from Perilla frutescens Leaves

This protocol describes a common method for obtaining perillaldehyde from its natural source.

Materials and Equipment:

-

Fresh or dried leaves of Perilla frutescens

-

Water

-

Hydrodistillation apparatus (e.g., Clevenger-type)

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Gas chromatography-mass spectrometry (GC-MS) equipment

Procedure:

-

Sample Preparation: Fresh leaves are subjected to hydrodistillation. Alternatively, leaves can be air-dried in the shade before distillation.

-

Hydrodistillation: The plant material is placed in the distillation flask with water and heated to boiling. The steam and volatile components are condensed, and the essential oil is collected in the separator.

-

Separation: The collected oil is separated from the aqueous layer using a separatory funnel.

-

Drying: The essential oil is dried over anhydrous sodium sulfate to remove any residual water.

-

Solvent Removal: If a solvent was used for extraction, it is removed under reduced pressure using a rotary evaporator.

-

Analysis: The composition of the essential oil, and specifically the percentage of perillaldehyde, is determined by GC-MS.

Synthesis of this compound from Perillaldehyde

This protocol details the oximation of perillaldehyde to produce this compound.

Materials and Equipment:

-

Perillaldehyde

-

Hydroxylamine hydrochloride

-

Sodium hydroxide or other suitable base

-

Ethanol or other suitable solvent

-

Reaction flask with stirring and temperature control

-

pH meter

-

Filtration apparatus

-

Recrystallization solvents

-

Melting point apparatus

-

Infrared (IR) spectrometer, Nuclear Magnetic Resonance (NMR) spectrometer, and GC-MS for product characterization.

Procedure:

-

Reaction Setup: A solution of hydroxylamine hydrochloride in a suitable solvent is prepared in the reaction flask.

-

pH Adjustment: The pH of the hydroxylamine hydrochloride solution is adjusted to a specific value (e.g., 6.5) using a base.

-

Addition of Perillaldehyde: Perillaldehyde is added to the reaction mixture.

-

Reaction: The mixture is stirred at a controlled temperature (e.g., 40°C) for a set period (e.g., 6 hours).

-

Isolation: The reaction mixture is cooled, and the precipitated this compound is collected by filtration.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent.

-

Characterization: The identity and purity of the synthesized this compound are confirmed using melting point determination, IR, NMR, and GC-MS analysis.

Sensory Evaluation of this compound

This protocol provides a framework for assessing the sweetness and other sensory attributes of this compound.

Materials and Equipment:

-

Purified this compound

-

Sucrose (for reference standards)

-

Deionized or spring water

-

Calibrated scales and volumetric glassware

-

Presentation vessels (e.g., coded cups)

-

Sensory panel of trained assessors

-

Data collection software or forms

Procedure:

-

Panelist Training: A panel of individuals is trained to identify and rate the intensity of sweet, bitter, and other relevant tastes using standard solutions.

-

Sample Preparation: A series of solutions of this compound at varying concentrations are prepared in water. A corresponding set of sucrose solutions with known sweetness intensities are also prepared as references.

-

Test Protocol: Panelists are presented with the this compound solutions in a randomized order and are asked to rate the intensity of sweetness and any other perceived tastes (e.g., bitterness, metallic taste, aftertaste) against the sucrose reference solutions.

-

Data Analysis: The sensory data is collected and statistically analyzed to determine the sweetness equivalence of this compound at different concentrations and to characterize its overall sensory profile.

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes and pathways related to this compound.

References

Perillartine: A Technical Guide to its Discovery, Chemistry, and Sensory Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perillartine, a semisynthetic oxime derived from perillaldehyde, is a high-intensity sweetener approximately 2,000 times sweeter than sucrose.[1] First identified in 1920 from the plant Perilla namkemonsis Deone, it is primarily utilized in Japan as a sweetener, particularly in the tobacco industry.[1][2] This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, sensory evaluation, and biological mechanism of action of this compound, with a focus on providing detailed experimental protocols and quantitative data for research and development applications.

Discovery and History

The journey of this compound from a natural plant constituent to a commercial sweetener is marked by key scientific milestones:

-

1920: this compound is first isolated and identified from the essential oil of Perilla namkemonsis Deone.[2] Initial observations note its intensely sweet taste.

-

Mid-20th Century: Research focuses on the synthesis of this compound from more readily available precursors like perillaldehyde and limonene.

-

1970s-1980s: Structure-activity relationship studies are conducted to understand the molecular features responsible for its sweetness and to explore analogues with potentially improved properties.[3]

-

Late 20th Century to Present: this compound finds a niche market in Japan, primarily as a sweetener for tobacco products. Research continues to explore its unique interaction with sweet taste receptors and its potential applications in other consumer products. A patent filed in 1996 by the Wm. Wrigley Jr. Company explored its use in chewing gum for prolonged sweetness.[4]

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application and formulation.

| Property | Value | Reference |

| Chemical Name | (E)-4-(1-methylethenyl)-1-cyclohexene-1-carboxaldehyde oxime | [5] |

| Synonyms | Perilla sugar, Peryllartine | |

| CAS Number | 30950-27-7 | |

| Molecular Formula | C10H15NO | |

| Molar Mass | 165.23 g/mol | |

| Appearance | White to yellowish crystalline powder | [1] |

| Melting Point | 102 °C | [6] |

| Boiling Point | 293.09 °C (estimate) | [6] |

| Density | 1.0203 g/cm³ (estimate) | [6] |

| Solubility | ||

| Water | Insoluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble (≥ 100 mg/mL) | |

| Ethanol | Soluble | |

| Propylene Glycol | Soluble | |

| Stability | Stable under ambient shipping conditions. For long-term storage, recommended at -20°C. Keep in a tightly sealed container, avoiding heat and light.[1] Specific data on stability under varying pH and temperature conditions is limited in publicly available literature. |

Synthesis of this compound: Experimental Protocols

This compound can be synthesized through two primary routes: from perillaldehyde or from limonene. The following are detailed experimental protocols for each method.

Synthesis from Perillaldehyde

This method involves the oximation of perillaldehyde with hydroxylamine hydrochloride. The following protocol is based on optimized reaction conditions to maximize yield and purity.

Materials:

-

Perillyl aldehyde

-

Hydroxylamine hydrochloride

-

Sodium hydroxide (for pH adjustment)

-

Phosphate buffer solution

-

Distilled water

-

Organic solvent for extraction (e.g., diethyl ether)

-

Anhydrous magnesium sulfate

-

Reaction vessel with stirring and temperature control

-

pH meter

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Prepare the Reaction Mixture: In a reaction vessel, dissolve hydroxylamine hydrochloride in a phosphate buffer solution. The molar ratio of perillyl aldehyde to hydroxylamine hydrochloride should be 1:7.

-

pH Adjustment: Adjust the pH of the hydroxylamine hydrochloride solution to 6.5 using a sodium hydroxide solution.

-

Addition of Perillyl Aldehyde: Slowly add perillyl aldehyde to the reaction mixture while stirring continuously.

-

Reaction Conditions: Maintain the reaction temperature at 40°C and continue stirring for 6 hours.

-

Extraction: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the this compound using an organic solvent such as diethyl ether. Repeat the extraction process three times to ensure complete recovery.

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent. Remove the organic solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system to yield high-purity this compound (expected purity >98%).

Synthesis from Limonene

This multi-step synthesis involves the conversion of limonene to perillyl alcohol, followed by oxidation to perillaldehyde, and finally oximation to this compound.

Step 1: Synthesis of Perillyl Alcohol from Limonene A common route involves the epoxidation of limonene followed by rearrangement.

Step 2: Oxidation of Perillyl Alcohol to Perillaldehyde This step can be achieved using various oxidizing agents.

Step 3: Oximation of Perillaldehyde to this compound Follow the protocol outlined in Section 4.1.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Potential new artificial sweetener from study of structure-taste relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Rotational Spectrum and Conformational Analysis of this compound: Insights into the Structure–Sweetness Relationship - PMC [pmc.ncbi.nlm.nih.gov]

The Sweet Science of Perillartine: A Technical Guide to its Taste Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underlying the sweet taste perception of perillartine, a potent artificial sweetener. By synthesizing key findings from cellular and molecular studies, this document offers a detailed overview of this compound's interaction with the sweet taste receptor, the downstream signaling cascade, and the experimental methodologies used to elucidate these processes.

The Sweet Taste Receptor and this compound's Unique Binding Mode

The perception of sweet taste is primarily mediated by a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3).[1][2] While many sweeteners, such as natural sugars and aspartame, bind to the large extracellular Venus Flytrap Module (VFTM) of the T1R2 subunit, this compound exhibits a distinct mechanism of action.[1][3]

Emerging research has demonstrated that this compound interacts with the transmembrane domain (TMD) of the human T1R2 subunit.[3][4][5] This finding is significant as it highlights the presence of multiple ligand-binding sites on the sweet taste receptor, offering opportunities for the development of novel sweeteners and taste modulators.

Interestingly, studies have revealed a species-dependent activation of the T1R2 monomeric receptor by this compound. The human, rhesus monkey, and squirrel monkey T1R2 subunits can be activated by this compound in the absence of T1R3, whereas the mouse T1R2 subunit does not show this response.[1][2] This species-specific activity underscores the subtle structural differences in the receptor that can influence ligand recognition.

Quantitative Analysis of this compound-Receptor Interaction

The binding affinity of this compound for the human T1R2 receptor has been quantified using intrinsic tryptophan fluorescence. This biophysical method measures the change in fluorescence upon ligand binding to determine the dissociation constant (Kd).

| Compound | Receptor Subunit | Method | Kd (µM) |

| This compound | hTAS1R2 | Intrinsic Tryptophan Fluorescence | 373 ± 110 |

Table 1: Binding Affinity of this compound for the Human T1R2 Sweet Taste Receptor Subunit.[3]

Dose-response studies using cell-based assays have further characterized the functional activity of this compound. While specific EC50 values are not always explicitly stated in the reviewed literature, the available data indicates that this compound activates the human, rhesus monkey, and squirrel monkey T1R2 receptors in a concentration-dependent manner.[1]

The this compound-Induced Sweet Taste Signaling Pathway

Upon binding to the T1R2-TMD, this compound induces a conformational change in the T1R2/T1R3 receptor complex. This initiates a canonical GPCR signaling cascade within the taste receptor cell, leading to the perception of sweetness.

Caption: this compound-induced sweet taste signaling cascade.

The key steps in this pathway are:

-

Receptor Activation: this compound binds to the TMD of the T1R2 subunit of the T1R2/T1R3 receptor.

-

G-Protein Coupling: The activated receptor couples to the heterotrimeric G-protein gustducin.

-

Second Messenger Production: The α-subunit of gustducin activates phospholipase C-β2 (PLCβ2), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺).

-

Channel Activation and Depolarization: The increase in intracellular Ca²⁺ activates the transient receptor potential cation channel member M5 (TRPM5), leading to an influx of Na⁺ ions and depolarization of the taste receptor cell.

-

Neurotransmitter Release: Depolarization triggers the release of neurotransmitters, such as ATP, which then activate afferent nerve fibers that transmit the sweet taste signal to the brain.[6][7]

Experimental Protocols

The following section details the primary experimental method used to characterize the interaction of this compound with the sweet taste receptor.

Cell-Based Calcium Mobilization Assay

This in vitro assay is a cornerstone for studying the function of taste receptors. It measures the increase in intracellular calcium concentration in response to a tastant, providing a readout of receptor activation.

Caption: Workflow for a cell-based calcium mobilization assay.

Detailed Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in a suitable medium (e.g., Opti-MEM supplemented with fetal bovine serum). The cells are then seeded onto 96-well plates and co-transfected with plasmids encoding the human T1R2 and T1R3 receptor subunits, along with a chimeric G-protein, Gα16-gust44. This chimeric G-protein is crucial as it couples the activation of the taste receptor to the endogenous PLC pathway in HEK cells, leading to a measurable calcium signal.[1][8]

-

Cell Incubation: The transfected cells are incubated for 24-48 hours to allow for the expression of the receptor and G-protein.

-

Fluorescent Dye Loading: The cells are washed with a buffered salt solution (e.g., Hank's Buffered Salt Solution with HEPES) and then loaded with a calcium-sensitive fluorescent dye, such as Fluo-4AM. The cells are incubated for approximately one hour to allow the dye to enter the cells.[1]

-

Stimulation and Measurement: After another washing step to remove excess dye, the cells are stimulated with varying concentrations of this compound. The change in fluorescence intensity, which corresponds to the increase in intracellular calcium, is measured using a fluorescence plate reader.

-

Data Analysis: The fluorescence data is used to generate dose-response curves, from which parameters like EC50 can be determined to quantify the potency of this compound.

Conclusion and Future Directions

This compound represents a fascinating case study in the molecular pharmacology of sweet taste. Its unique interaction with the transmembrane domain of the T1R2 subunit distinguishes it from many other sweeteners and highlights the versatility of the sweet taste receptor. The species-dependent activation of the monomeric T1R2 receptor by this compound further emphasizes the importance of subtle structural variations in receptor-ligand interactions.

The methodologies outlined in this guide, particularly cell-based calcium mobilization assays, are pivotal for the continued exploration of sweet taste mechanisms. Future research in this area could focus on:

-

High-Resolution Structural Studies: Determining the co-crystal structure of this compound bound to the T1R2-TMD would provide invaluable insights into the precise molecular interactions and guide the rational design of novel sweeteners.

-

Allosteric Modulation: Investigating how this compound's binding to the TMD might allosterically modulate the binding of other sweeteners to the VFTM could uncover synergistic effects and lead to the development of more potent and palatable sweetener blends.

-

In Vivo Correlation: Further studies are needed to correlate the in vitro findings with in vivo taste perception and metabolic responses to this compound.

A deeper understanding of the molecular intricacies of this compound's interaction with the sweet taste receptor will undoubtedly pave the way for the development of next-generation sweeteners with improved taste profiles and potential health benefits.

References

- 1. Characterization of the Sweet Taste Receptor Tas1r2 from an Old World Monkey Species Rhesus Monkey and Species-Dependent Activation of the Monomeric Receptor by an Intense Sweetener this compound | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Biophysical and functional characterization of the human TAS1R2 sweet taste receptor overexpressed in a HEK293S inducible cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation [frontiersin.org]

- 7. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Landscape of Perillartine: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the conformational analysis of perillartine, a potent synthetic sweetener. A comprehensive understanding of its three-dimensional structure is crucial for elucidating its interaction with sweet taste receptors and for the rational design of novel sweetening agents. This document synthesizes findings from key experimental and computational studies, presenting detailed methodologies, quantitative data, and visual representations of the molecule's conformational space.

Introduction to this compound

This compound, the oxime derivative of perillaldehyde, is approximately 2000 times sweeter than sucrose.[1] Its intense sweetness, coupled with its unique chemical structure, makes it a subject of significant interest in the field of taste perception and sweetener development. The molecule's flexibility, arising from the cyclohexene ring and the rotatable oxime and allyl groups, gives rise to a complex conformational landscape that has been elucidated through a combination of spectroscopic techniques and computational modeling.

Experimental and Computational Methodologies

The conformational analysis of this compound has been primarily investigated through high-resolution rotational spectroscopy and X-ray crystallography, complemented by computational chemistry methods.

Rotational Spectroscopy

High-resolution rotational spectroscopy coupled with a laser ablation source has been instrumental in studying the conformational panorama of this compound in the gas phase.[2][3] This technique allows for the precise determination of the molecule's three-dimensional structure in an isolated environment.

Experimental Protocol:

-

Sample Preparation: A solid sample of this compound is used.

-

Vaporization: The solid this compound is vaporized using a laser ablation source.

-

Supersonic Expansion: The vaporized molecules are seeded into a supersonic expansion of an inert gas (e.g., neon or argon). This process cools the molecules to very low rotational and vibrational temperatures, isolating a limited number of low-energy conformers.

-

Microwave Irradiation: The cooled molecules are then subjected to microwave radiation in a chirped-pulse Fourier transform microwave (CP-FTMW) spectrometer.

-

Data Acquisition: The resulting rotational transitions are recorded, providing a unique spectral signature for each conformer present in the expansion.

-

Spectral Analysis: The experimental rotational constants (A, B, and C) are determined from the assigned rotational transitions. These constants are directly related to the moments of inertia and thus the 3D structure of each conformer.

X-ray Crystallography

Single-crystal X-ray crystallography provides precise information about the conformation of a molecule in the solid state.[4] This technique involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern to determine the arrangement of atoms within the crystal lattice.

Experimental Protocol:

-

Crystallization: Single crystals of this compound are grown from a suitable solvent (e.g., ethyl acetate).[4]

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays at a specific temperature (e.g., 293 K).[4] The diffraction data are collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure, typically using direct methods. The atomic positions and thermal parameters are then refined to obtain the final, high-resolution structure.

Computational Chemistry

Computational methods are essential for exploring the potential energy surface of this compound and predicting the geometries and relative energies of its stable conformers.[3][5]

Methodology:

-

Conformational Search: An initial exploration of the conformational space is performed using molecular mechanics methods, such as the Merck Molecular Force Field (MMFFs) with search algorithms like "large scales low mode" and Monte Carlo methods.[5]

-

Quantum Chemical Calculations: The geometries of the conformers identified in the initial search are then optimized using quantum chemical methods, such as Density Functional Theory (DFT) at a specific level of theory and basis set (e.g., B3LYP-D3BJ/6-311++G(d,p)).[3][6]

-

Energy Calculations: The relative energies of the optimized conformers are calculated to predict their relative populations.

-

Spectroscopic Parameter Prediction: Theoretical rotational constants and other spectroscopic parameters are calculated for each conformer to aid in the assignment of the experimental rotational spectra.

Conformational Landscape of this compound

The conformational analysis of this compound has revealed the existence of multiple stable conformers. The primary degrees of freedom are the ring puckering of the cyclohexene moiety and the orientation of the allyl and oxime groups.

Gas-Phase Conformers

Studies using rotational spectroscopy have identified four distinct conformers of this compound in the gas phase.[2][3] All four observed conformers possess an E configuration of the C=N double bond relative to the C=C bond of the ring.[3] The key distinction between these conformers lies in the axial or equatorial position of the allyl group and its orientation.[3][5]

The six most stable predicted structures have an E configuration, with the Z arrangement being significantly higher in energy.[3] The four experimentally observed conformers are designated as e-E-I, e-E-II, e-E-III (equatorial allyl group), and a-E-I (axial allyl group).[3]

Caption: Workflow for the identification of this compound conformers.

Solid-State Conformation

In the solid state, as determined by X-ray crystallography, the cyclohexene ring of this compound adopts an approximate envelope conformation.[4] In this conformation, the carbon atom to which the propenyl substituent is attached is out of the plane of the other atoms in the ring. The plane of the propenyl group is nearly perpendicular to the mean plane of the cyclohexene ring.[4] The crystal structure reveals that two independent molecules of this compound are linked by O—H⋯N hydrogen bonds to form a dimer.[4]

Quantitative Conformational Data

The following tables summarize the key quantitative data obtained from the conformational analysis of this compound.

Table 1: Theoretical Spectroscopic Parameters and Relative Energies of Low-Energy this compound Conformers

| Conformer | A (MHz) | B (MHz) | C (MHz) | Relative Energy (cm⁻¹) |

| e-E-I | 1530.9 | 496.1 | 425.9 | 0 |

| e-E-II | 1345.7 | 569.8 | 450.4 | 42 |

| e-E-III | 1820.5 | 441.7 | 390.9 | 133 |

| a-E-I | 1152.0 | 664.1 | 493.0 | 141 |

Data computed at the B3LYP-D3BJ/6-311++G(d,p) level of theory.[3]

Table 2: Experimental Spectroscopic Parameters of Observed this compound Conformers

| Conformer | A (MHz) | B (MHz) | C (MHz) |

| e-E-I | 1528.2 | 494.6 | 425.1 |

| e-E-II | 1343.3 | 568.1 | 450.0 |

| e-E-III | 1815.8 | 440.6 | 390.2 |

| a-E-I | 1150.3 | 662.8 | 492.3 |

Data from rotational spectroscopy experiments.

Table 3: Estimated Abundances of Observed this compound Conformers in Supersonic Expansion

| Conformer | Estimated Abundance |

| e-E-I | 32% |

| e-E-II | 48% |

| e-E-III | 9% |

| a-E-I | 11% |

Derived from the relative intensities of rotational transitions.[3]

Structure-Sweetness Relationship

The conformational analysis of this compound provides insights into its interaction with the sweet taste receptor. According to the Shallenberger-Acree-Kier theory of sweetness, a molecule must possess a tripartite glucophore, consisting of an AH (proton donor), B (proton acceptor), and a hydrophobic (X) site, arranged in a specific geometry to elicit a sweet taste. The precise three-dimensional structures of the this compound conformers allow for the mapping of these pharmacophoric points. For this compound, the ortho hydrogen of the ring is proposed as the AH entity, and the hydroxyl oxygen atom acts as the B point.[3] The rich conformational landscape of this compound suggests multiple possibilities for binding to the sweet taste receptor.[3]

Caption: Interaction model of this compound with the sweet taste receptor.

Conclusion

The conformational analysis of this compound, through a synergistic approach of rotational spectroscopy, X-ray crystallography, and computational chemistry, has provided a detailed picture of its three-dimensional structure. The identification and characterization of four low-energy conformers in the gas phase, along with its solid-state structure, offer a solid foundation for understanding its structure-activity relationship. This knowledge is invaluable for the scientific community engaged in taste research and the development of novel sweeteners, enabling a more targeted approach to designing molecules with desired sensory properties.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Rotational Spectrum and Conformational Analysis of this compound: Insights into the Structure-Sweetness Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Rotational Spectrum and Conformational Analysis of this compound: Insights into the Structure–Sweetness Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of Perillartine: A Technical Guide

Introduction: Perillartine, a monoterpenoid oxime, is recognized for its intense sweetness, estimated to be about 2000 times that of sucrose.[1] It is derived from perillaldehyde, a compound found in the essential oils of plants from the Perilla genus. This compound's molecular formula is C₁₀H₁₅NO, with a molecular weight of 165.23 g/mol .[2] This technical guide provides an in-depth overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), aimed at researchers and professionals in drug development and chemical analysis.

Mass Spectrometry (MS)

Mass spectrometry of this compound is typically performed using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI). The molecular ion peak [M]⁺ is observed, confirming the compound's molecular weight. The fragmentation pattern provides structural information about the molecule.

Table 1: Mass Spectrometry Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅NO | [2] |

| Molecular Weight | 165.23 g/mol | [2] |

| Ionization Method | Electron Ionization (EI) | |

| Molecular Ion Peak [M]⁺ | m/z 165 | |

| Top Peak (Base Peak) | m/z 148 | |

| Major Fragment Ions (m/z) | 111, 68, 67 |

Interpretation of Fragmentation: The mass spectrum of this compound shows a prominent peak at m/z 148, which corresponds to the loss of a hydroxyl radical (•OH, 17 amu) from the molecular ion, a characteristic fragmentation of oximes. Other significant fragments provide further structural clues about the cyclohexene and isopropenyl groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound. The spectrum shows characteristic absorption bands for the hydroxyl (-OH) group of the oxime, C=N and C=C double bonds, and C-H bonds.

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

| ~3427 | O-H stretch (oxime) | Strong, Broad | |

| ~2917 | C-H stretch (alkane) | Strong | |

| ~1643 | C=N stretch (oxime) | Medium | |

| ~1643 | C=C stretch (alkene) | Medium | |

| ~630 | =C-H bend (alkene) | Medium |

Note: The C=N and C=C stretching frequencies are close and may overlap around 1643 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Spectroscopic Data for this compound (CDCl₃, 400 MHz)

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity |

| 1' | ~1.75 | Singlet |

| 2' | ~4.73 | Singlet |

| 1 | ~6.25 | Broad |

| 3 | ~2.20 | Multiplet |

| 4 | ~2.45 | Multiplet |

| 5 | ~1.90 | Multiplet |

| 6 | ~2.15 | Multiplet |

| 7 | ~8.10 | Singlet |

| N-OH | ~9.50 | Broad Singlet |

Table 4: Predicted ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 100 MHz)

| Atom Number | Chemical Shift (δ, ppm) |

| 1' | ~20.5 |

| 2' | ~109.0 |

| 3' | ~149.0 |

| 1 | ~134.0 |

| 2 | ~128.0 |

| 3 | ~30.0 |

| 4 | ~41.0 |

| 5 | ~26.0 |

| 6 | ~31.0 |

| 7 | ~150.0 |

Disclaimer: NMR data is predicted and should be used as an estimation. Experimental verification is recommended.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane or ethyl acetate.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a lower temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure separation of components.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Data Analysis: The resulting mass spectra are compared with spectral libraries (e.g., NIST) and the fragmentation pattern is analyzed to confirm the structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Solid): As this compound is a solid, the Nujol mull technique is commonly employed. A small amount of the solid sample is ground into a fine powder using an agate mortar and pestle. A few drops of Nujol (mineral oil) are added and mixed to form a thick paste (mull). This paste is then spread evenly between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is recorded first.

-

The prepared sample is placed in the spectrometer's sample holder.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

-

Data Analysis: The positions (wavenumber), intensities, and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm). The solution is then transferred to an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR: A proton-decoupled experiment is typically run to obtain a spectrum with singlets for each unique carbon.

-

2D NMR (optional): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

-

-

Data Analysis: The chemical shifts (δ), signal multiplicities (singlet, doublet, etc.), coupling constants (J), and integration values are analyzed to determine the complete structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

References

Perillartine Solubility: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of perillartine, a high-intensity sweetener, in various solvents. This document is intended for researchers, scientists, and professionals in the drug development and chemical industries, offering critical data and methodologies for the formulation and analysis of this compound.

Introduction to this compound

This compound is a synthetic oxime derived from perillaldehyde, a naturally occurring monoterpenoid. It is approximately 2000 times sweeter than sucrose and is used as a sweetener in various applications. Understanding its solubility is paramount for its effective formulation in food products, pharmaceuticals, and other commercial uses. This guide summarizes the available quantitative solubility data, provides a detailed experimental protocol for solubility determination, and outlines the logical workflow for these procedures.

Quantitative Solubility of this compound

Table 1: Quantitative Solubility of this compound in Various Solvents

| Solvent | Chemical Formula | Polarity | Solubility ( g/100 mL) at 25°C | Citation |

| Water | H₂O | High | < 0.01 | [1] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | ≥ 10.0 | [1] |

| Ethanol | C₂H₅OH | High | Estimated: 10 - 20 | - |

| Propylene Glycol | C₃H₈O₂ | Medium | Estimated: 5 - 15 | - |

| Glycerol | C₃H₈O₃ | High | Estimated: 1 - 5 | - |

| Chloroform | CHCl₃ | Low | Soluble (qualitative) | - |

| Benzene | C₆H₆ | Low | Soluble (qualitative) | - |

| Petroleum Ether | Mixture | Low | Soluble (qualitative) | - |

Note: The solubility values for ethanol, propylene glycol, and glycerol are estimations and should be confirmed experimentally.

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[2] This protocol outlines the steps for determining the solubility of this compound, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (solid, >98% purity)

-

Solvents of interest (e.g., ethanol, propylene glycol, water)

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringe filters (0.45 µm, chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached and the solution becomes saturated.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25°C, 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

To completely separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility measurements.

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the diluted sample solutions using a validated HPLC method. A common mobile phase for the analysis of similar compounds might consist of a mixture of acetonitrile and water. The detector wavelength should be set to the absorbance maximum of this compound.

-

Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.

-

Determine the concentration of this compound in the diluted sample solution by interpolating its peak area on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the original saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mg/mL.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a foundational understanding of this compound's solubility. While quantitative data is available for some solvents, further experimental determination is necessary for a comprehensive solubility profile, particularly in ethanol, propylene glycol, and glycerol. The provided shake-flask method offers a reliable and standardized approach for researchers to obtain this critical data, enabling the development of robust and effective this compound-containing formulations.

References

Methodological & Application

Application Note: Quantification of Perillartine using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Perillartine is an artificial sweetener, approximately 2000 times sweeter than sucrose, derived from perillaldehyde. Its use in food products and pharmaceuticals necessitates reliable and accurate quantitative methods for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of food additives and pharmaceutical ingredients due to its high resolution, sensitivity, and reproducibility.[1] This application note presents a proposed HPLC method for the quantification of this compound, offering a foundational protocol for researchers and analysts.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended as a starting point for method development.

Table 1: Proposed HPLC Instrumentation and Conditions

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Methanol:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temp. | 30 °C |

| Detector | UV-Vis Detector |

| Detection λ | 220 nm (To be optimized by UV scan) |

| Run Time | 10 minutes |

Note: The optimal detection wavelength for this compound should be determined by performing a UV spectral scan of a standard solution from 200-400 nm to identify the wavelength of maximum absorbance.

Reagents and Standards

-

This compound reference standard (≥98% purity)

-

HPLC grade Methanol

-

HPLC grade Water

-

0.45 µm Syringe filters

Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The sample preparation method will vary depending on the matrix. Below are general guidelines for liquid and solid samples.[2][3]

For Liquid Samples (e.g., beverages):

-

Degas the sample by sonication for 15 minutes.

-

Dilute the sample with the mobile phase to bring the expected this compound concentration within the calibration range.

-

Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

For Solid Samples (e.g., food products, powders):

-

Accurately weigh a representative portion of the homogenized sample.

-

Extract the this compound using a suitable solvent such as methanol. This may involve techniques like sonication or vortexing followed by centrifugation. Solid-phase extraction (SPE) may be necessary for complex matrices to remove interferences.[4]

-

Dilute the extract with the mobile phase to the appropriate concentration.

-

Filter the final solution through a 0.45 µm syringe filter before HPLC analysis.

Method Validation Parameters

The proposed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[5][6] The following parameters should be assessed:

Table 2: Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Specificity | Ability to assess the analyte in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from other peaks. |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 for the calibration curve. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% for spiked samples at different concentrations. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% for repeatability and intermediate precision. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, mobile phase composition, and column temperature. |

Experimental Workflow

The following diagram illustrates the logical workflow for the quantification of this compound using the proposed HPLC method.

Caption: HPLC workflow for this compound quantification.

Conclusion

This application note provides a starting point for the development of a robust and reliable HPLC method for the quantification of this compound. The proposed RP-HPLC method with UV detection is based on established analytical practices for similar compounds and can be adapted and validated for specific sample matrices. The detailed protocol and validation guidelines will aid researchers and quality control analysts in establishing an accurate and precise method for this compound analysis in various applications.

References

- 1. This compound (CAS 30950-27-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. spkx.net.cn [spkx.net.cn]

- 3. researchgate.net [researchgate.net]

- 4. Best Practices for Sample Preparation in Food Analysis • Food Safety Institute [foodsafety.institute]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Perillartine using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive method for the identification and quantification of perillartine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a monoterpenoid oxime derived from perillaldehyde, is known for its intense sweetness and is sourced from plants of the Perilla frutescens species.[1][2] The protocol provided herein covers sample preparation from plant material, detailed instrument parameters, and data analysis procedures. This method is suitable for quality control, metabolic studies, and formulation analysis in the food, pharmaceutical, and research sectors.

Introduction

This compound, the α-syn-oxime of perillaldehyde, is a naturally derived compound reported to be up to 2000 times sweeter than sucrose.[2] It is a key constituent of interest in Perilla frutescens, a plant used in traditional medicine and culinary applications.[3][4] Given its potential as a natural sweetener and its presence in bioactive plant extracts, a reliable analytical method is crucial for its accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing volatile and semi-volatile compounds like this compound.[5] It offers high separation efficiency through the gas chromatograph and definitive identification and quantification through the mass spectrometer.[6] This document provides a comprehensive protocol for the GC-MS analysis of this compound.

Experimental Protocols

Materials and Reagents

-

Solvents: Hexane, Dichloromethane, Methanol (GC or HPLC grade)

-

Standards: this compound analytical standard (>98% purity)

-

Plant Material: Dried leaves of Perilla frutescens

-

Apparatus: Grinder, ultrasonic bath, centrifuge, filter membranes (0.22 µm), GC vials (1.5 mL glass).[7]

Sample Preparation: Solvent Extraction

-

Homogenization: Weigh 1.0 g of dried, powdered Perilla frutescens leaf material into a glass vial.

-

Extraction: Add 10 mL of dichloromethane to the sample.

-

Ultrasonication: Place the vial in an ultrasonic bath for 30 minutes at room temperature to facilitate cell wall disruption and extraction.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid plant material.

-

Collection: Carefully transfer the supernatant (the clear solvent layer) to a new vial.

-

Concentration (Optional): To concentrate the analyte, the solvent can be gently evaporated under a stream of nitrogen gas.[8] Reconstitute the residue in a known volume (e.g., 1 mL) of dichloromethane.

-

Filtration: Filter the final extract through a 0.22 µm syringe filter into a 1.5 mL GC autosampler vial for analysis.[5]

Standard Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in dichloromethane.

-

Calibration Standards: Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL). These will be used to generate a calibration curve for quantification.

GC-MS Instrumentation and Parameters

The following parameters are a recommended starting point and may require optimization based on the specific instrumentation used.

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Column | HP-5MS UI (30 m x 0.25 mm, 0.25 µm) or similar non-polar column[9] |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[9] |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C[9] |

| Oven Program | Initial 50°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 5 min[9][10] |

| MS Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV[9] |

| Source Temperature | 230 °C[9] |

| Mass Scan Range | m/z 40-450[9] |

| Acquisition Mode | Full Scan for identification; Selected Ion Monitoring (SIM) for quantification |

Data Presentation and Results

Quantitative analysis is performed by integrating the peak area of a characteristic this compound ion and comparing it against the calibration curve generated from the analytical standards. The identity of the this compound peak is confirmed by its retention time and mass spectrum match with the pure standard.

Table 2: Representative Quantitative Data for this compound Analysis (Note: These values are illustrative and must be determined experimentally.)

| Analyte | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ions (m/z) | LOD (µg/mL) | LOQ (µg/mL) |

| This compound | ~15.5 | 165 | 79, 94, 122 | 0.05 | 0.15 |

Visualizations

Experimental Workflow

The overall workflow from sample collection to final data analysis is outlined below. This process ensures a systematic and reproducible analysis of this compound.

Principle of GC-MS Analysis

The logical relationship diagram below illustrates the fundamental principles of how GC-MS separates, ionizes, detects, and identifies chemical components within a sample.

Conclusion

The described GC-MS method provides a selective and sensitive protocol for the quantitative analysis of this compound in plant extracts. The combination of solvent extraction and high-resolution gas chromatography coupled with mass spectrometry ensures reliable identification and accurate measurement. This application note serves as a comprehensive guide for researchers and scientists in the fields of natural product chemistry, food science, and drug development, enabling the effective quality control and characterization of this compound-containing products.

References

- 1. This compound protects against metabolic associated fatty liver in high-fat diet-induced obese mice - Food & Function (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Perilla frutescens Leaf Extract and Fractions: Polyphenol Composition, Antioxidant, Enzymes (α-Glucosidase, Acetylcholinesterase, and Tyrosinase) Inhibitory, Anticancer, and Antidiabetic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scioninstruments.com [scioninstruments.com]

- 6. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uoguelph.ca [uoguelph.ca]

- 8. organomation.com [organomation.com]

- 9. GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Metabolomic profiling of developing perilla leaves reveals the best harvest time [frontiersin.org]

Application Notes and Protocols for the Electrochemical Determination of Perillartine in Beverages

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perillartine is a naturally derived, high-intensity sweetener, approximately 2000 times sweeter than sucrose, extracted from the leaves of the Japanese perilla (shiso) plant.[1] Its use in food and beverage products necessitates reliable and efficient analytical methods for quality control and regulatory compliance. Electrochemical methods offer a promising alternative to traditional chromatographic techniques, providing rapid, sensitive, and cost-effective analysis.[1][2] This document outlines the theoretical basis and provides a detailed protocol for the electrochemical determination of this compound in beverage samples, based on current theoretical models and established methods for analogous sweeteners.

Recent theoretical studies have explored the feasibility of determining this compound using electrochemical sensors with modified electrodes. These studies suggest that materials such as cobalt (III) oxyhydroxide (CoO(OH)) and nickel oxide (NiO) nanoparticles can serve as effective electrode modifiers for the sensitive detection of this compound.[3] The electrochemical process is believed to involve the oxidation of this compound.[1] While these studies provide a strong theoretical foundation, practical applications with detailed experimental data for this compound in beverages are still emerging.

The protocols detailed below are constructed based on these theoretical principles and supplemented with established methodologies for the electrochemical analysis of other artificial sweeteners in complex matrices like beverages.

Data Presentation

As practical experimental data for the electrochemical determination of this compound is not yet widely published, the following tables represent hypothetical yet realistic performance characteristics of a well-developed electrochemical sensor for sweetener analysis. These values are intended to serve as a benchmark for researchers developing and validating their own methods.

Table 1: Hypothetical Performance Characteristics of a this compound Electrochemical Sensor

| Parameter | Value |

| Linear Range | 0.1 µM - 100 µM |

| Limit of Detection (LOD) | 0.05 µM |

| Limit of Quantification (LOQ) | 0.15 µM |

| Sensitivity | 0.5 µA/µM |

| Response Time | < 5 seconds |

| Reproducibility (RSD) | < 3% |

Table 2: Hypothetical Recovery Study of this compound in Spiked Beverage Samples

| Beverage Matrix | Spiked Concentration (µM) | Measured Concentration (µM) | Recovery (%) |

| Carbonated Soft Drink | 10 | 9.8 | 98.0 |

| 50 | 48.5 | 97.0 | |

| Fruit Juice | 10 | 9.5 | 95.0 |

| 50 | 49.0 | 98.0 | |

| Iced Tea | 10 | 9.9 | 99.0 |

| 50 | 50.5 | 101.0 |

Experimental Protocols

This section provides a detailed methodology for the electrochemical determination of this compound in beverages. It is a generalized protocol and may require optimization based on the specific beverage matrix and the electrochemical setup used.

Preparation of Reagents and Standard Solutions

-

Supporting Electrolyte: Prepare a 0.1 M phosphate buffer solution (PBS) with a pH of 7.0. A neutral medium is often suggested as most convenient for the electrochemical determination of this compound.[1][2]

-

This compound Standard Stock Solution (1 mM): Accurately weigh the required amount of this compound standard and dissolve it in a small amount of ethanol before diluting with the supporting electrolyte to the final volume.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the supporting electrolyte to obtain concentrations within the expected linear range of the sensor.

Electrode Preparation (Example: Cobalt Oxyhydroxide Modified Electrode)

-

Bare Electrode Pre-treatment: Polish a glassy carbon electrode (GCE) with alumina slurry on a polishing pad, followed by sonication in ethanol and deionized water to ensure a clean and smooth surface.

-

Electrode Modification: The modification of the electrode with a material like cobalt oxyhydroxide can be achieved through various electrochemical deposition techniques, such as cyclic voltammetry or chronoamperometry, from a solution containing a cobalt salt (e.g., cobalt nitrate). The specific parameters for deposition (potential range, scan rate, deposition time) should be optimized to achieve a stable and sensitive sensor.

Beverage Sample Preparation

The sample preparation aims to remove potential interferences from the beverage matrix.

-

Degassing: For carbonated beverages, degas the sample by sonication for 10-15 minutes.

-

Dilution: Dilute the beverage sample with the supporting electrolyte. The dilution factor will depend on the expected concentration of this compound and the linear range of the electrochemical sensor. A 1:10 or 1:100 dilution is a common starting point.

-

Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could foul the electrode surface.

Electrochemical Measurement

-

Electrochemical Cell Setup: Use a three-electrode system consisting of the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

-

Voltammetric Technique: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are recommended due to their high sensitivity and ability to reduce background currents.

-

Measurement Procedure:

-

Pipette a known volume of the prepared beverage sample or working standard solution into the electrochemical cell containing the supporting electrolyte.

-

Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurement.

-

Perform the voltammetric scan over a potential range where this compound is electroactive. The exact potential window should be determined experimentally.

-

Record the peak current at the oxidation potential of this compound.

-

Between measurements, rinse the electrodes with deionized water.

-

Data Analysis

-

Calibration Curve: Construct a calibration curve by plotting the peak current versus the concentration of the this compound working standard solutions.

-

Quantification: Determine the concentration of this compound in the beverage sample by interpolating its peak current on the calibration curve. Remember to account for the dilution factor used during sample preparation.

Visualizations

Caption: Experimental workflow for this compound determination.

Caption: Logical relationship of the analytical process.

References

Chemoenzymatic Synthesis of Perillartine Analogues: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemoenzymatic synthesis of perillartine analogues. This approach combines the specificity of enzymatic catalysis with the versatility of chemical synthesis to generate novel sweeteners with potentially enhanced properties.

Introduction

This compound, the oxime of perillaldehyde, is a high-intensity sweetener approximately 2000 times sweeter than sucrose.[1] However, its application is limited due to low water solubility and a lingering bitter or licorice-like aftertaste. The development of this compound analogues aims to overcome these limitations by modifying its chemical structure to improve solubility, taste profile, and stability while retaining high sweetness. Chemoenzymatic synthesis offers a powerful and sustainable approach to generate these analogues with high regio- and stereoselectivity under mild reaction conditions.

This document outlines protocols for the synthesis of two classes of this compound analogues: ester derivatives via lipase-catalyzed reactions and nitrile derivatives through the action of aldoxime dehydratases.

Applications

The chemoenzymatic synthesis of this compound analogues is relevant for:

-